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molecular formula C5H7N3OS B1276655 2-(2-Amino-1,3-thiazol-4-yl)acetamide CAS No. 220041-33-8

2-(2-Amino-1,3-thiazol-4-yl)acetamide

Cat. No. B1276655
M. Wt: 157.2 g/mol
InChI Key: VMHPUGMXEREVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951824B2

Procedure details

To a solution of 2.0 g (13.0 mmol) of 2-(2-Amino-thiazol-4-yl)-acetamide in 30 ml of dry DMF was added Phosphorus oxychloride (2.3 ml, 25.0 mmol, 2.0 equiv.) dropwise at 0° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([NH2:10])=O)[N:6]=1.P(Cl)(Cl)(Cl)=O>CN(C=O)C>[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]#[N:10])[N:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)N
Name
Quantity
2.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1SC=C(N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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